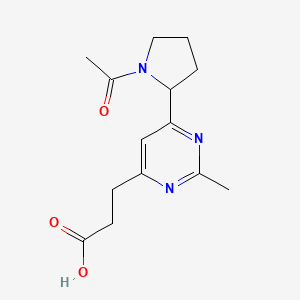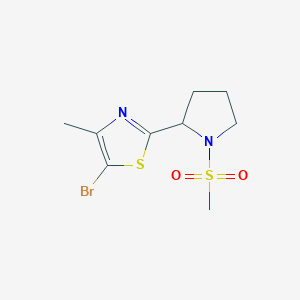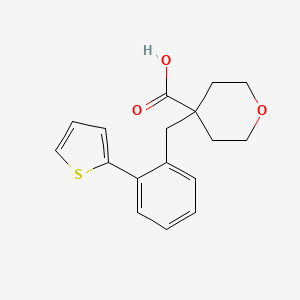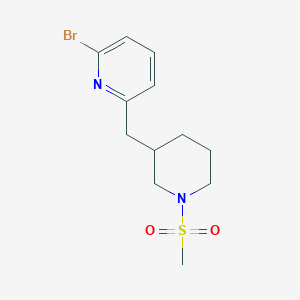
5-Bromo-2-(trifluoromethyl)isonicotinonitrile
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a chemical compound with the empirical formula C7H2BrF3N2 . It is a solid substance that is stored at ambient temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and water at 85℃ for 6 hours . Another synthesis method involves a reaction with potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and water at 100℃ for 16 hours .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is 1S/C7H2BrF3N2/c8-5-3-13-6 (7 (9,10)11)1-4 (5)2-12/h1,3H . The molecular weight of the compound is 251.01 .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a solid substance that is stored at ambient temperature . The compound has a molecular weight of 251.01 . The InChI code for the compound is 1S/C7H2BrF3N2/c8-5-3-13-6 (7 (9,10)11)1-4 (5)2-12/h1,3H .Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-Bromo-2-(trifluoromethyl)isonicotinonitrile: is a valuable compound in pharmaceutical research due to its potential as a building block for various pharmacologically active molecules. Its structure can be incorporated into compounds that exhibit antitumor and anti-inflammatory properties . The presence of the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making this compound a significant contributor to the development of new medications.
Material Science
In material science, this compound’s unique properties are explored for developing new materials with specific characteristics. It can serve as a precursor for synthesizing advanced polymers and coatings, which could have applications in creating more durable and resistant materials for various industrial uses.
Chemical Synthesis
5-Bromo-2-(trifluoromethyl)isonicotinonitrile: plays a crucial role in chemical synthesis as an intermediate. It is used in the preparation of complex organic molecules through various reactions, including palladium-catalyzed cross-coupling reactions . These synthetic routes are fundamental in producing fine chemicals and active pharmaceutical ingredients.
Analytical Chemistry
This compound is utilized in analytical chemistry for developing analytical standards and reagents. Its well-defined structure and properties make it suitable for use as a reference compound in chromatography and mass spectrometry, aiding in the accurate identification and quantification of substances .
Biochemistry
In biochemistry, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is investigated for its interaction with biological systems. It may be used to study enzyme inhibition, receptor binding, and other biochemical pathways, which can lead to a better understanding of disease mechanisms and the discovery of therapeutic targets .
Environmental Science
The environmental impact of fluorinated organic compounds is a growing area of research. 5-Bromo-2-(trifluoromethyl)isonicotinonitrile can be studied for its environmental fate, biodegradation, and potential effects on ecosystems. Research in this field contributes to the development of safer and more sustainable chemical practices .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.74 and 3.89 , which may impact its distribution and bioavailability.
Result of Action
Given the lack of specific target information, it is difficult to predict the exact outcomes of its action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Specific details about how these factors influence the action of 5-bromo-2-(trifluoromethyl)isonicotinonitrile are currently unknown .
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQKEABZCTRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719900 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)isonicotinonitrile | |
CAS RN |
1070892-04-4 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-(TRIFLUOROMETHYL)ISONICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)

![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)
![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)

![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)


